(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine and trifluoromethyl substituents, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-(trifluoromethyl)benzaldehyde and a chiral amine.
Reaction Conditions: The key step involves a stereoselective reduction of the imine intermediate formed from the condensation of the aldehyde and the amine. This reduction can be achieved using a chiral reducing agent under controlled temperature and pH conditions to ensure high enantioselectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale requires optimization of reaction conditions to ensure consistent yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways by acting as an inhibitor or activator, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol: A structurally related compound lacking the chiral center at the second carbon.
1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-OL: Another related compound with the hydroxyl group at a different position.
Uniqueness
(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its analogs. Its combination of fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F4NO |
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Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
SUUOCLKJLSRBMO-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
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